molecular formula C18H21N7 B12227562 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12227562
M. Wt: 335.4 g/mol
InChI Key: RLJHQBGUWIFPBY-UHFFFAOYSA-N
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Description

6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring, each with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions

For example, the synthesis might begin with the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate can then be reacted with piperazine to form 4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazine. Finally, this compound can be coupled with 6-chloropyridine-2-carbonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine and piperazine rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the piperazine and pyridine-2-carbonitrile moieties.

    4-(Pyrrolidin-1-yl)piperazine: Contains the pyrrolidine and piperazine rings but lacks the pyrimidine and pyridine-2-carbonitrile moieties.

    6-Chloropyridine-2-carbonitrile: Contains the pyridine-2-carbonitrile moiety but lacks the pyrrolidine, pyrimidine, and piperazine rings.

Uniqueness

6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its combination of three different heterocyclic rings and a nitrile group, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research fields.

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H21N7/c19-14-15-4-3-5-16(21-15)23-10-12-24(13-11-23)17-6-7-20-18(22-17)25-8-1-2-9-25/h3-7H,1-2,8-13H2

InChI Key

RLJHQBGUWIFPBY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N

Origin of Product

United States

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